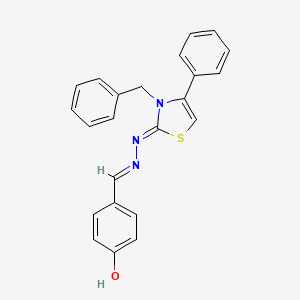

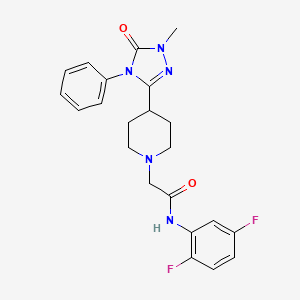

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group. It is a furfural derivative synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine derivatives have been synthesized as part of studies into new visnagen and khellin furochromone pyrimidine derivatives, which exhibited promising anti-inflammatory and analgesic activities. These compounds' chemical structures were characterized through IR, 1H-NMR, 13C-NMR, and mass spectral analysis (Abu‐Hashem & Youssef, 2011).

A synthetic approach involving the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine has been developed. This method facilitates the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, showcasing the compound's role in the efficient synthesis of complex molecules (Zhao et al., 2020).

Biological Activity

- This compound and its derivatives have been investigated for their potential biological activities. For instance, a study synthesized novel derivatives and assessed their antibacterial, antimycobacterial, and cytotoxic activities against a panel of human cancer cell lines, finding that certain derivatives exhibited promising antimicrobial properties without cytotoxicity against normal cell lines (Szulczyk et al., 2021).

Material Science

- In the field of material science, a compound related to this compound was studied for its adsorption properties, particularly in removing Zn2+ and Cd2+ from aqueous solutions. This research underlines the potential use of such compounds in environmental remediation and purification technologies (Garcia-martin et al., 2005).

Catalysis

- The compound has also found applications in catalysis, such as N,N'-Bis(furan-2-ylmethyl)oxalamide, enhancing the catalytic activity in Cu-catalyzed coupling reactions. This highlights its utility in facilitating chemical transformations, crucial for pharmaceutical and organic synthesis (Bhunia, Kumar, & Ma, 2017).

Zukünftige Richtungen

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits . Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Pharmacokinetics

It’s worth noting that the compound n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine exhibited region-specific alterations in monoamine metabolism that differ from both the classic mao a or mao b inhibitors .

Result of Action

Furan derivatives and their metal complexes have been known to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities .

Action Environment

It’s worth noting that the synthesis of furan derivatives can be carried out under mild synthetic conditions supported by microwave radiation .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKNIZKSVNHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)

![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2976293.png)

![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)

![(2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2976301.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2976307.png)